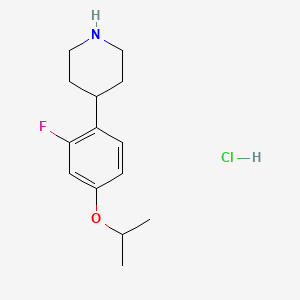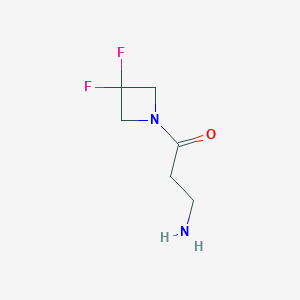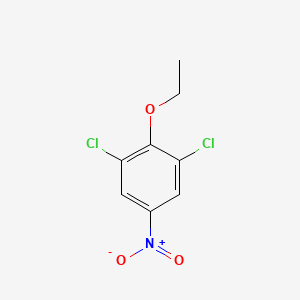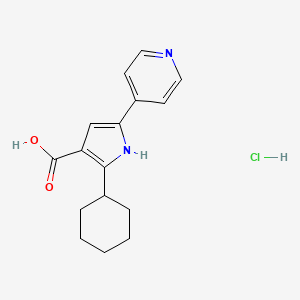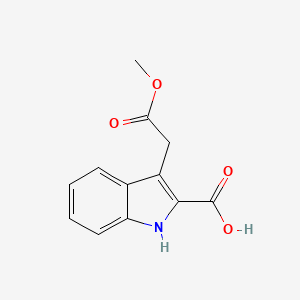
1H-Indole-3-acetic acid, 2-carboxy-, methyl ester
Übersicht
Beschreibung
“1H-Indole-3-acetic acid, 2-carboxy-, methyl ester” is a derivative of indole, containing a carboxymethyl substituent . It is a colorless solid that is soluble in polar organic solvents . It is known to play an important role in regulating plant development and auxin homeostasis .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives, including “1H-Indole-3-acetic acid, 2-carboxy-, methyl ester”, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, have been highlighted . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The conformational space of “1H-Indole-3-acetic acid, 2-carboxy-, methyl ester” was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .Chemical Reactions Analysis
The chemical reactions involving “1H-Indole-3-acetic acid, 2-carboxy-, methyl ester” include the methylation of the free carboxyl end of the plant hormone indole-3-acetic acid (IAA). This conversion of IAA to IAA methyl ester (MeIAA) regulates IAA activities by IAA methylation .Physical And Chemical Properties Analysis
“1H-Indole-3-acetic acid, 2-carboxy-, methyl ester” is a colorless solid that is soluble in polar organic solvents .Wissenschaftliche Forschungsanwendungen
Indole Alkaloids from Fungi
A study highlighted the isolation of indole compounds from the fungus Aporpium caryae. These compounds were identified during a screening for antifungal metabolites, demonstrating the potential of indole derivatives in developing new antifungal agents (Levy et al., 2000).
Synthesis of Novel Indole-Benzimidazole Derivatives
Research on the synthesis of indole-benzimidazole derivatives from indole carboxylic acids showed the utility of these compounds in the design of new chemicals with potential pharmaceutical applications (Xin-ying Wang et al., 2016).
Cytotoxic Constituents of Alocasia macrorrhiza
A study on Alocasia macrorrhiza isolated an indole alkaloid and other compounds, including 5-hydroxy-1H-indole-3-carboxylic acid methyl ester. These compounds were evaluated for cytotoxicity against human cancer cell lines, highlighting the potential of indole derivatives in cancer research (Marwa Elsbaey et al., 2016).
Tagged and Carrier-linked Auxin
Indole-3-acetic acid derivatives were explored for their use in creating immobilized and carrier-linked forms of auxin, demonstrating the versatility of indole compounds in biochemistry and plant sciences (N. Ilić et al., 2005).
Antiviral Activity of Indole Derivatives
The synthesis and evaluation of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives for antiviral activity provide insight into the potential therapeutic uses of indole derivatives (A. Ivashchenko et al., 2014).
Indole and Furan Derivatives with Anti-inflammatory and Analgesic Activity
Research on indole-2-carboxylic acid derivatives highlighted their anti-inflammatory and analgesic activities, further underscoring the pharmaceutical relevance of indole-based compounds (S. Sondhi et al., 2007).
Zukünftige Richtungen
The future directions of research on “1H-Indole-3-acetic acid, 2-carboxy-, methyl ester” could involve further exploration of its role in plant development and auxin homeostasis . Additionally, the development of new methods for the synthesis of indole-3-carboxylic acid derivatives could also be a potential area of future research .
Eigenschaften
IUPAC Name |
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12(15)16/h2-5,13H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYAHNUFYEDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-acetic acid, 2-carboxy-, methyl ester | |
CAS RN |
1584160-66-6 | |
| Record name | 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)
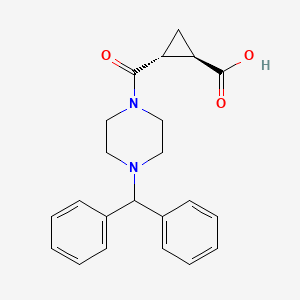
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
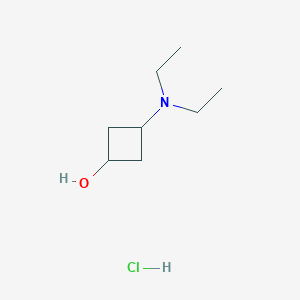
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
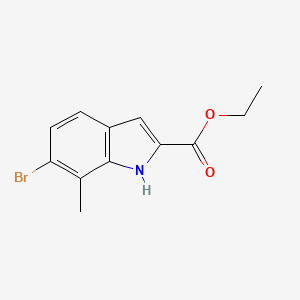
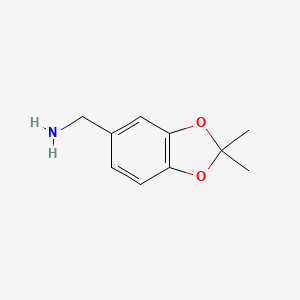
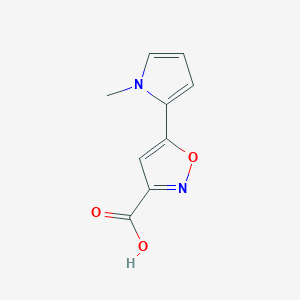
![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)
